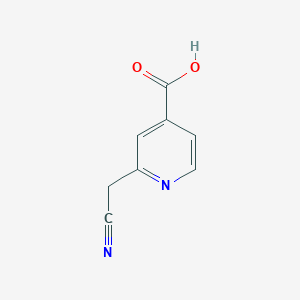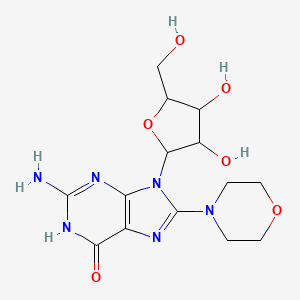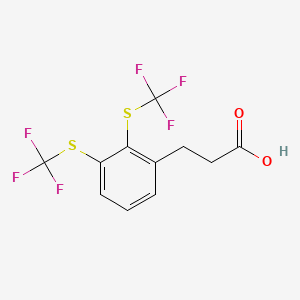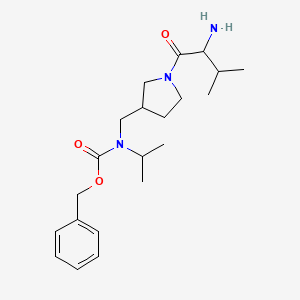
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed C-H arylation of thiophenes can be employed to introduce various substituents at specific positions on the thiophene ring . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate can be used to produce thiophene derivatives in good yields .
化学反応の分析
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
科学的研究の応用
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
類似化合物との比較
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity. The presence of the isopropyl and methyl groups, along with the thiophene ring, can influence its interaction with biological targets and its overall pharmacokinetic properties.
特性
分子式 |
C13H22N2OS |
|---|---|
分子量 |
254.39 g/mol |
IUPAC名 |
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)12(14)13(16)15(10(3)4)7-11-5-6-17-8-11/h5-6,8-10,12H,7,14H2,1-4H3 |
InChIキー |
IPYIJVBTJTVNIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1=CSC=C1)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14774997.png)



![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)






![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)

